molecular formula C37H48N4O8S2 B12366386 Odevixibat-d5

Odevixibat-d5

Cat. No.: B12366386
M. Wt: 746.0 g/mol
InChI Key: XULSCZPZVQIMFM-VFZGHMOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odevixibat-d5 involves the incorporation of deuterium atoms into the Odevixibat molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is crucial in verifying the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Odevixibat-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .

Scientific Research Applications

Odevixibat-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Odevixibat-d5 exerts its effects by inhibiting the ileal bile acid transporter, which is responsible for the reabsorption of bile acids in the intestine. By blocking this transporter, this compound reduces the reuptake of bile acids, leading to their increased excretion through the colon. This helps to alleviate the symptoms of cholestatic liver diseases, such as pruritus and jaundice .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of bile acid transport inhibitors .

Properties

Molecular Formula

C37H48N4O8S2

Molecular Weight

746.0 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-(2,3,4,5,6-pentadeuteriophenyl)-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10D,11D,12D,13D,14D

InChI Key

XULSCZPZVQIMFM-VFZGHMOYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CC(NS(=O)(=O)C3=CC(=C(C=C32)SC)OCC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H](CC)C(=O)O)(CCCC)CCCC)[2H])[2H]

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Origin of Product

United States

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